5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazoles . Pyrazoles are a type of nitrogen-containing heterocyclic compounds that have received considerable attention due to their wide applications . They are known for their potential biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour properties .
Synthesis Analysis
The synthesis of 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile derivatives has been developed using a one-pot, multicomponent protocol . This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Chemical Reactions Analysis
The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile . A variety of catalysts and reagents have been studied for this reaction .Scientific Research Applications
- Analgesic Properties : 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid derivatives have been investigated for their analgesic effects .
- Anti-Bacterial Activity : Researchers have explored these compounds as potential anti-bacterial agents .
- Anti-Inflammatory Effects : The scaffold has shown anti-inflammatory properties, making it relevant for drug development .
- Anti-Tumor Potential : Some derivatives exhibit anti-tumor activity, which is crucial in cancer research .
- Anti-Depressant and Anti-Pyretic Properties : These compounds may have applications in treating depression and fever .
- Amide derivatives of 5-amino-1,3,4-thiadiazole 2-sulfonamide, which includes pyrazole carboxylic acids, have been studied as carbonic anhydrase inhibitors . These inhibitors play a role in various physiological processes and have implications in diseases like glaucoma and epilepsy.
- Researchers have developed a facile one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles using alumina–silica-supported MnO2 as a recyclable catalyst in water. This method combines green solvents and heterogeneous catalysts, making it environmentally friendly .
- Metal oxide catalysts with inorganic oxide surfaces (such as alumina) have been explored for the synthesis of pyrazoles under aqueous conditions .
Pharmaceutical Applications
Carbonic Anhydrase Inhibitors
Green Synthesis and Catalysts
Future Directions
The future directions in the research and application of 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid could involve exploring its potential biological activities further and optimizing its synthesis process. Given the wide range of biological activities exhibited by pyrazole derivatives, there could be potential for discovering new therapeutic applications .
properties
IUPAC Name |
5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c11-9-8(10(15)16)5-12-13(9)6-2-1-3-7(4-6)14(17)18/h1-5H,11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVLIFWKCSLHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.